An In-depth Technical Guide to Aminooxy-PEG4-CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Aminooxy-PEG4-CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker commonly referred to as Aminooxy-PEG4-CH2-Boc. We will delve into its precise chemical identity, physicochemical properties, and its critical role in the synthesis of complex biomolecular conjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document provides detailed experimental methodologies and visual workflows to support researchers in the effective application of this versatile reagent.
Core Chemical Identity
The nomenclature "Aminooxy-PEG4-CH2-Boc" is a common shorthand. The precise chemical structure corresponding to the frequently cited CAS number 2062663-63-0 is tert-butyl 2-(2-(2-(2-((((tert-butoxycarbonyl)amino)oxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate , which can be more descriptively named t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu .
This molecule is a bifunctional linker featuring two distinct terminal functional groups, each protected by an acid-labile protecting group. This design allows for a controlled, stepwise, and orthogonal conjugation strategy. The key components of its structure are:
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t-Boc Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group protects the highly reactive aminooxy functionality. This protection is stable under a wide range of non-acidic conditions, preventing premature reactions. The Boc group can be efficiently removed under mild acidic conditions to reveal the aminooxy group (-ONH2), which is then ready to react chemoselectively with aldehydes or ketones to form a stable oxime bond.
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Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. This is a critical feature for improving the pharmacokinetic profile of bioconjugates, reducing aggregation, and minimizing non-specific binding. The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
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tert-Butyl Protected Carboxymethyl Group (-CH2-CO2-t-Bu): The other terminus features a carboxymethyl group protected as a tert-butyl ester. This group is also stable under non-acidic conditions and can be deprotected under acidic conditions to yield a free carboxylic acid (-CH2-COOH). This carboxylic acid can then be activated and coupled with primary amines to form stable amide bonds.
The presence of two different acid-labile protecting groups (Boc and t-Bu ester) allows for orthogonal deprotection strategies, which are critical for the controlled, sequential synthesis of complex molecules like PROTACs.
Data Presentation: Physicochemical Properties
Quantitative data for t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 2062663-63-0 |
| Molecular Formula | C₁₉H₃₇NO₉ |
| Molecular Weight | 423.5 g/mol |
| Appearance | Colorless to light yellow liquid/oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, protected from light and moisture |
Core Applications and Logical Workflow
The unique structure of t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu makes it an invaluable tool for the modular synthesis of heterobifunctional molecules, most notably PROTACs. PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The linker's role is to connect the target protein ligand (warhead) and the E3 ligase ligand. The orthogonal nature of the protected groups on t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu allows for a controlled, stepwise assembly of the PROTAC.
Below is a diagram illustrating a logical workflow for the synthesis of a PROTAC using this linker. This workflow assumes a strategy where the E3 ligase ligand is first attached via amide bond formation, followed by the attachment of the warhead via oxime ligation.
Experimental Protocols
The following are generalized protocols for the key steps in utilizing t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu. Note: These protocols are based on standard procedures for the individual reactions. Optimal conditions such as stoichiometry, concentration, temperature, and reaction time should be determined empirically for each specific application.
Protocol 1: Selective Deprotection of the tert-Butyl Ester
This protocol describes the selective removal of the tert-butyl ester to reveal the carboxylic acid, while keeping the Boc-aminooxy group intact.
Materials:
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t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Rotary evaporator
Procedure:
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Reaction Setup: Dissolve t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add a controlled amount of TFA (e.g., 4-10 equivalents). The use of a milder acidic condition is crucial for selectivity over the Boc group.
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Reaction: Stir the reaction mixture at 0°C to room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the carboxylic acid product.
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Work-up:
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
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Re-dissolve the residue in an organic solvent like ethyl acetate.
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Carefully wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected t-Boc-Aminooxy-PEG4-CH2COOH.
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Protocol 2: Amide Coupling to a Primary Amine
This protocol describes the conjugation of the newly formed carboxylic acid to a molecule containing a primary amine (e.g., an E3 ligase ligand).
Materials:
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t-Boc-Aminooxy-PEG4-CH2COOH (from Protocol 1)
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Amine-containing molecule (e.g., E3 ligase ligand)
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Coupling agents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), or HATU
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Anhydrous Dimethylformamide (DMF)
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Diisopropylethylamine (DIPEA)
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Purification system (e.g., HPLC)
Procedure:
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Activation: Dissolve the amine-containing molecule and t-Boc-Aminooxy-PEG4-CH2COOH (e.g., 1.1 equivalents) in anhydrous DMF under an inert atmosphere. Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).
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Reaction: Stir the reaction mixture at room temperature for 2-16 hours.
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Monitoring: Monitor the reaction progress by LC-MS.
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Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent, or directly purified by reverse-phase HPLC to isolate the Boc-protected intermediate conjugate.
Protocol 3: Boc Deprotection of the Aminooxy Group
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Materials:
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Boc-protected intermediate conjugate (from Protocol 2)
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Rotary evaporator
Procedure:
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Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.
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Acid Addition: Cool the solution to 0°C in an ice bath. Add TFA to the solution (typically a 20-50% v/v mixture of TFA in DCM).
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Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected linker-ligand conjugate (as a TFA salt) can often be used directly in the next step after thorough drying.
Protocol 4: Oxime Ligation to an Aldehyde or Ketone
This protocol outlines the final conjugation of the deprotected aminooxy-linker-ligand to a molecule containing an aldehyde or ketone (e.g., a warhead).
Materials:
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Deprotected aminooxy-linker-ligand conjugate (from Protocol 3)
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Aldehyde- or ketone-functionalized molecule (warhead)
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Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0)
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Aniline (B41778) (optional, as a catalyst)
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Purification system (e.g., HPLC)
Procedure:
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Reactant Preparation: Dissolve the deprotected aminooxy-linker-ligand conjugate in the reaction buffer. Dissolve the aldehyde- or ketone-functionalized molecule in a compatible solvent (if not water-soluble, a minimal amount of a co-solvent like DMSO or DMF can be used) and add it to the conjugate solution (a slight molar excess of 1.2-1.5 equivalents is common).
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Catalysis (Optional): For reactions at neutral pH, the addition of aniline (10-100 mM final concentration) can significantly accelerate the rate of oxime formation.
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Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring.
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Monitoring: The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.
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Purification: Once the reaction is complete, purify the final PROTAC conjugate using a suitable method, such as reverse-phase HPLC.
Below is a diagram illustrating the key chemical transformations described in the protocols.
